
2-chloro-N-(thiophen-2-ylmethyl)aniline
Overview
Description
Scientific Research Applications
2-Chloro-N-(thiophen-2-ylmethyl)aniline is a versatile intermediate used in the synthesis of a variety of compounds including pharmaceuticals, agrochemicals, and dyes. It is used in the synthesis of drugs such as anticonvulsants, antibiotics, and anti-inflammatory agents. In addition, it is used in the synthesis of agrochemicals such as herbicides and insecticides. Furthermore, it is used in the synthesis of dyes such as indigo and indigo carmine.
Mechanism of Action
2-Chloro-N-(thiophen-2-ylmethyl)aniline is an organic compound belonging to the aniline family. It is an intermediate in the synthesis of a variety of compounds including pharmaceuticals, agrochemicals, and dyes. The mechanism of action of this compound is not well understood. However, it is known that the compound can act as a nucleophile, meaning it can react with electrophiles to form covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, studies have suggested that the compound may have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, this compound has been found to have anticonvulsant and anti-inflammatory effects in animal models.
Advantages and Limitations for Lab Experiments
2-Chloro-N-(thiophen-2-ylmethyl)aniline is a versatile intermediate used in the synthesis of a variety of compounds including pharmaceuticals, agrochemicals, and dyes. The main advantage of using this compound in lab experiments is its high reactivity, which allows it to be used in a wide range of reactions. In addition, it is relatively inexpensive and easily accessible. The main limitation of using this compound in lab experiments is its strong odor, which can be unpleasant and distracting.
Future Directions
The potential applications of 2-chloro-N-(thiophen-2-ylmethyl)aniline are numerous and varied. Future research should focus on further exploring its biochemical and physiological effects, as well as its potential uses in the synthesis of pharmaceuticals, agrochemicals, and dyes. In addition, further research should be conducted to explore the potential for using this compound in the synthesis of novel compounds, as well as its potential applications in the fields of medicine and agriculture. Finally, further research should be conducted to explore the potential for using this compound as a green reagent in organic synthesis.
properties
IUPAC Name |
2-chloro-N-(thiophen-2-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNS/c12-10-5-1-2-6-11(10)13-8-9-4-3-7-14-9/h1-7,13H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNSADYKEKTOCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



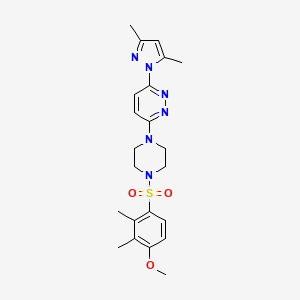
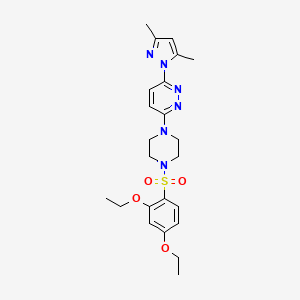


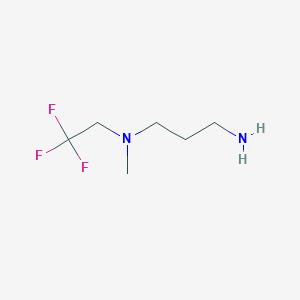

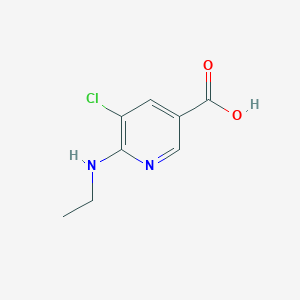
amine](/img/structure/B3201550.png)
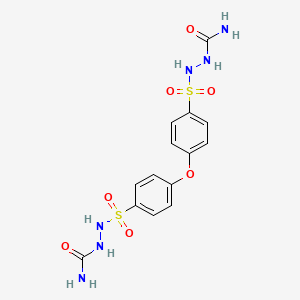
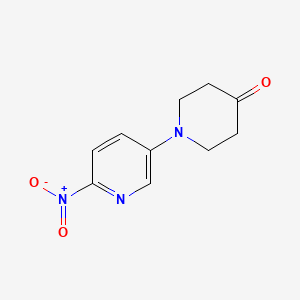
![3-[(Propan-2-yl)amino]benzonitrile](/img/structure/B3201568.png)
![N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide](/img/structure/B3201580.png)

